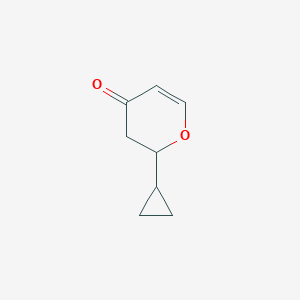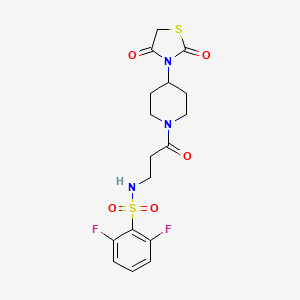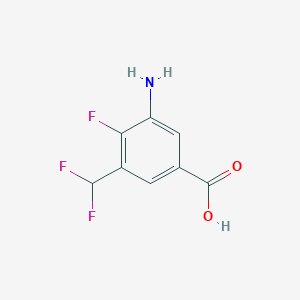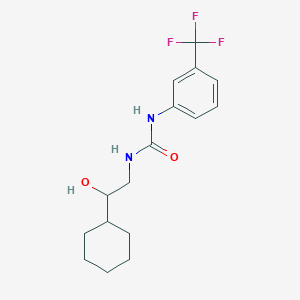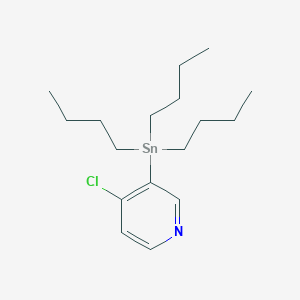
4-Chloro-3-(tributylstannyl)pyridine
Übersicht
Beschreibung
4-Chloro-3-(tributylstannyl)pyridine is a chemical compound with the empirical formula C17H30ClNSn . It is used in various scientific research areas due to its excellent reactivity and can be employed as a catalyst, precursor, or ligand in organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecular weight of this compound is 402.59 Da . The SMILES string representation of the molecule isCCCC [Sn] (CCCC) (CCCC)c1cnccc1Cl . Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C17H30ClNSn .Wissenschaftliche Forschungsanwendungen
Synthesis of Branched Oligopyridines
4-Chloro-3-(tributylstannyl)pyridine is instrumental in the synthesis of branched oligopyridines. The compound is used in the innovative 'LEGO' system, where it undergoes regioselective [4+2] cycloadditions with ethynyltributyltin, leading to the formation of 4-tributylstannyl-2,6-oligopyridines. These intermediates, upon bromination, yield 4-bromo-2,6-oligopyridines, which are further utilized in cross-coupling reactions under Stille conditions to produce branched oligopyridines containing 8 to 14 pyridine units (Pabst & Sauer, 1999).
Synthesis of Functionalized Pyridines
The compound has been used as a synthetic equivalent for acetylene, aryl, acyl, and halogeno alkynes in [4+2] cycloadditions. For instance, ethynyltributyltin reacts with certain substrates to form 4-tributylstannyl-pyridine derivatives. These derivatives can undergo Pd-catalyzed acylation and arylation, halogenation, and protonation to yield functionalized pyridines, which are not accessible through direct cycloaddition of the corresponding alkynes (Sauer & Heldmann, 1998).
Optical and Electronic Applications
This compound has been used in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds show remarkable properties like emission solvatochromism and the potential to function as colorimetric and luminescent pH sensors. The synthesis involves a double cross-coupling reaction, followed by aldol condensation, highlighting the compound's utility in creating materials with desirable optical properties (Hadad et al., 2011).
Metal Complex Formation
The compound has been used in the synthesis of electroactive ligands and the formation of metal complexes. For example, the reaction with certain precursors affords novel redox-active ligands that demonstrate chelating abilities, forming complexes with metals like Ni2+ and Zn2+. These complexes exhibit interesting properties such as the stabilization of a mixed-valence state in one-electron oxidized complexes, showing the compound's significance in materials science and coordination chemistry (Massue et al., 2005).
Safety and Hazards
4-Chloro-3-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is harmful if swallowed, in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
tributyl-(4-chloropyridin-3-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFMNMRJSTEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

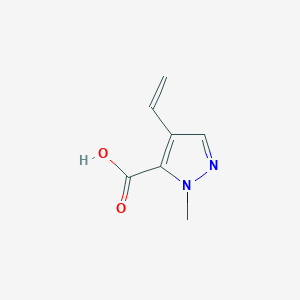


![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)
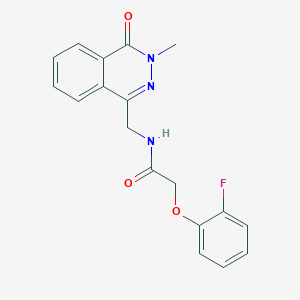

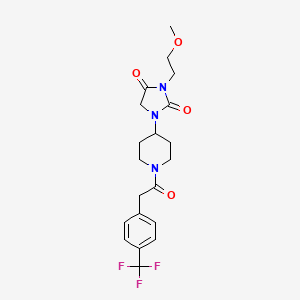
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)
